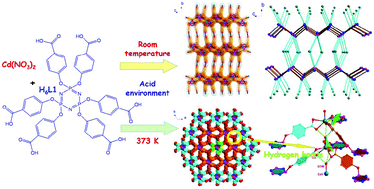Temperature-controlled synthesis and luminescent properties of two novel coordination polymers modeled by hexa-carboxylate ligand derived from cyclotriphosphazene†
Dalton Transactions Pub Date: 2012-11-16 DOI: 10.1039/C2DT32431H
Abstract
Solvothermal reactions of


Recommended Literature
- [1] Optical thermometer based on the stability of a phosphorescent 6-bromo-2-naphthol/α-cyclodextrin2 ternary complex
- [2] Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry
- [3] Polar 2D hybrid perovskite crystals with intrinsic strong linear dichroism for polarization-sensitive and self-powered detection†
- [4] The design of a new concept chromatography column
- [5] Facile synthesis of porous Ag3PO4 photocatalysts with high self-stability and activity†
- [6] A compatible anode/succinonitrile-based electrolyte interface in all-solid-state Na–CO2 batteries†
- [7] Index
- [8] A comprehensive review on the fabrication, modification and applications of Na3V2(PO4)2F3 cathodes
- [9] Construction of Pd–TiOx interfaces for selective hydrodeoxygenation of CO bonds in vanillin by supporting Pd nanoparticles on ETS-10 zeolite†
- [10] Assessor in action: assessment literacy development in a biochemistry context

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 16742-48-6









